![molecular formula C6H4BBrF2O2 B2567416 5-Bromo-2,4-difluorophenylboronic acid CAS No. 2096331-76-7](/img/structure/B2567416.png)
5-Bromo-2,4-difluorophenylboronic acid
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Overview
Description
5-Bromo-2,4-difluorophenylboronic acid is a chemical compound with the molecular formula C6H4BBrF2O2 and a molecular weight of 236.81 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 5-Bromo-2,4-difluorophenylboronic acid is 1S/C6H4BBrF2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,11-12H . This code provides a specific textual identifier for the compound’s molecular structure.It is stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound is used as a reactant in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Preparation of Selective Sphingosine Phosphate Receptor Antagonists
It’s also used in the preparation of selective sphingosine phosphate receptor antagonists . These antagonists are important in the field of immunology and neuroscience, as they can modulate immune response and nerve cell functioning .
End Group Capping
The compound is involved in end group capping . This process is crucial in polymer chemistry, where it is used to control the properties of the resulting polymer .
Phosphorescent Sensor for Biologically Mobile Zinc
It’s used in the development of phosphorescent sensors for biologically mobile zinc . These sensors are important tools in biological and medical research, as they allow for the detection and imaging of zinc ions in living cells .
Blue Green Phosphorescent OLEDs
The compound is used in the creation of blue-green phosphorescent Organic Light Emitting Diodes (OLEDs) . OLEDs are used in various display technologies, including televisions and smartphones .
Medicinal Chemistry
A significant area of research lies in medicinal chemistry. The ability of the boronic acid group to form covalent bonds with specific biomolecules, particularly enzymes, has led to its investigation as a potential tool for developing enzyme inhibitors.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2,4-difluorophenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
5-Bromo-2,4-difluorophenylboronic acid interacts with its target through a process known as transmetalation. In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by 5-Bromo-2,4-difluorophenylboronic acid is the SM coupling reaction pathway. This pathway involves the formation of carbon–carbon bonds, which are crucial in organic synthesis . The downstream effects of this pathway include the formation of biologically active compounds and pharmaceuticals .
Pharmacokinetics
It is known that boronic acids, in general, are relatively stable, readily prepared, and environmentally benign
Result of Action
The molecular effect of the action of 5-Bromo-2,4-difluorophenylboronic acid is the formation of a new carbon–carbon bond through the SM coupling reaction . This can result in the synthesis of new organic compounds. The cellular effects are dependent on the specific compounds synthesized and their interactions with cellular components.
Action Environment
The action of 5-Bromo-2,4-difluorophenylboronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, changes in these conditions could potentially affect the efficacy and stability of 5-Bromo-2,4-difluorophenylboronic acid.
properties
IUPAC Name |
(5-bromo-2,4-difluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHYLLMQYYMZFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)Br)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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